molecular formula C19H20N6O3S2 B10914002 5-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1-phenyl-1H-tetrazole

5-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1-phenyl-1H-tetrazole

Cat. No.: B10914002
M. Wt: 444.5 g/mol
InChI Key: OAHBWFIWPIFQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group, an imidazolidinyl ring, and a tetraazolyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the imidazolidinyl ring: This step involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the sulfonyl group: This is achieved by reacting the imidazolidinyl intermediate with sulfonyl chlorides in the presence of a base.

    Attachment of the tetraazolyl group: This step involves the reaction of the sulfonyl-imidazolidinyl intermediate with azides under suitable conditions to form the tetraazolyl group.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl and tetraazolyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The sulfonyl and tetraazolyl groups are known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE can be compared with other similar compounds, such as:

    1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-PROPANONE: This compound has a similar structure but with a propanone group instead of an ethanone group, leading to different chemical and biological properties.

    1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-BUTANONE: This compound has a butanone group, which also affects its reactivity and biological activity.

The uniqueness of 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N6O3S2

Molecular Weight

444.5 g/mol

IUPAC Name

1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C19H20N6O3S2/c1-15-7-9-17(10-8-15)30(27,28)24-12-11-23(14-24)18(26)13-29-19-20-21-22-25(19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3

InChI Key

OAHBWFIWPIFQOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.